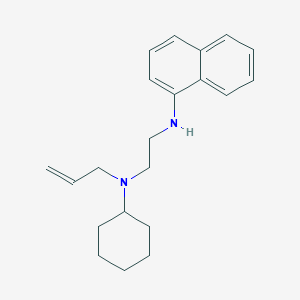
N'-cyclohexyl-N-(1-naphthalenyl)-N'-prop-2-enylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is a complex organic compound that features a cyclohexyl group, a naphthalenyl group, and a prop-2-enyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethane-1,2-diamine Backbone: This can be achieved through the reaction of ethylene diamine with appropriate reagents to introduce the desired functional groups.
Attachment of the Cyclohexyl Group: This step involves the reaction of cyclohexylamine with the intermediate product from the first step.
Introduction of the Naphthalenyl Group: This can be done through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Addition of the Prop-2-enyl Group: The final step involves the reaction of the intermediate with an allyl halide under basic conditions to introduce the prop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-N’-(1-naphthyl)urea: Similar structure but with a urea group instead of the ethane-1,2-diamine backbone.
N-cyclohexyl-N’-(1-naphthyl)ethane-1,2-diamine: Lacks the prop-2-enyl group.
N-cyclohexyl-N’-(1-naphthyl)prop-2-enylamine: Lacks the ethane-1,2-diamine backbone.
Uniqueness
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
6323-17-7 |
|---|---|
Molekularformel |
C21H28N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N'-cyclohexyl-N-naphthalen-1-yl-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C21H28N2/c1-2-16-23(19-11-4-3-5-12-19)17-15-22-21-14-8-10-18-9-6-7-13-20(18)21/h2,6-10,13-14,19,22H,1,3-5,11-12,15-17H2 |
InChI-Schlüssel |
SHZGDOLYYSIFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCNC1=CC=CC2=CC=CC=C21)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


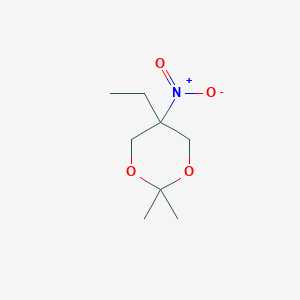
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
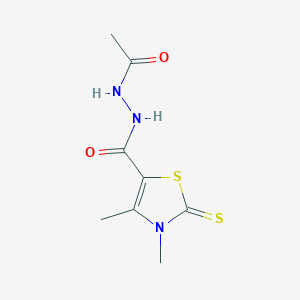
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
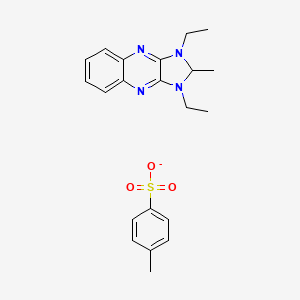
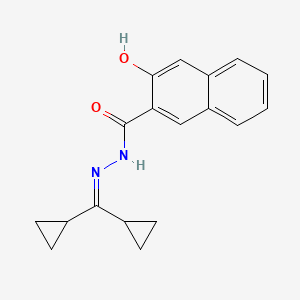
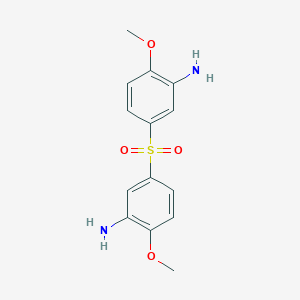
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
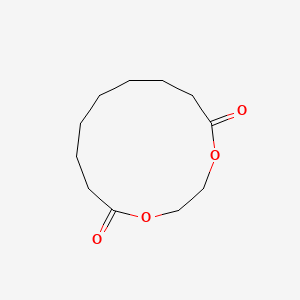
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
